molecular formula C17H14F2N2O3 B2546534 N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide CAS No. 1333636-47-7

N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide

Cat. No.: B2546534
CAS No.: 1333636-47-7
M. Wt: 332.307
InChI Key: LVXLSKYERCOKIW-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of cyano, dimethoxyphenyl, and difluorobenzamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with a suitable cyano reagent to form the corresponding cyano intermediate. This intermediate is then reacted with 2,3-difluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or difluorobenzamide groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide can be compared with other similar compounds, such as:

    N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide: Similar structure but with an isoquinoline ring instead of a difluorobenzamide group.

    2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH): Structurally similar but with different functional groups and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[cyano-(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-23-14-8-4-5-10(16(14)24-2)13(9-20)21-17(22)11-6-3-7-12(18)15(11)19/h3-8,13H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXLSKYERCOKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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